Lithium hydroxide monohydrate is a strong base that exists as a granular solid. It has a molecular weight of approximately 42.0 g/mol and a melting point ranging from 450 to 471 °C. The compound is slightly soluble in ethanol and less soluble in water compared to other alkali metal hydroxides . Its hygroscopic properties allow it to absorb carbon dioxide from the atmosphere, forming lithium carbonate .
Lithium hydroxide monohydrate is moderately toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory tract.
Non-flammable.
Reacts exothermically (with heat release) with water and acids. Can also react with certain metals to form flammable hydrogen gas.
These reactions demonstrate the compound's versatility in both acid-base chemistry and metal interactions .
Lithium hydroxide monohydrate can be synthesized through several methods:
Lithium hydroxide monohydrate has various applications across different industries:
Research indicates that lithium hydroxide monohydrate can interact with various substances:
Several compounds are structurally or functionally similar to lithium hydroxide monohydrate. Below is a comparison highlighting its uniqueness:
Compound | Formula | Solubility | Unique Features |
---|---|---|---|
Sodium Hydroxide | NaOH | Highly soluble | Stronger base; more commonly used in industry |
Potassium Hydroxide | KOH | Highly soluble | Similar applications but higher reactivity |
Calcium Hydroxide | Ca(OH)₂ | Moderately soluble | Used in construction; less hygroscopic |
Barium Hydroxide | Ba(OH)₂ | Moderately soluble | More toxic; used in specific chemical applications |
Lithium hydroxide monohydrate's unique properties include its lower solubility compared to other alkali metal hydroxides and its specific application in battery technology, making it critical for the growing electric vehicle market .
The calcium circulation method involves reacting lithium carbonate with calcium hydroxide under controlled conditions. This process generates lithium hydroxide solution through metathesis reactions, where calcium carbonate precipitates as a byproduct [2]. Key parameters include maintaining a 1:1.08 molar ratio of lithium carbonate to calcium hydroxide and operating at boiling temperatures (100–110°C) to achieve 85–90% conversion efficiency [2]. The resulting lithium hydroxide mother liquor undergoes vacuum evaporation to crystallize monohydrate forms, yielding products with 99.2–99.5% purity when optimized [2].
In this widely implemented industrial process, lithium carbonate reacts with sodium hydroxide through double decomposition:
$$ \text{Li}2\text{CO}3 + 2\text{NaOH} \rightarrow 2\text{LiOH} + \text{Na}2\text{CO}3 $$
The reaction proceeds at 80–90°C with vigorous agitation, achieving 92–95% conversion rates within 45 minutes [2]. Centrifugal separation removes sodium carbonate crystals, while subsequent crystallization stages produce monohydrate crystals measuring 50–150 μm [2]. Process economics depend heavily on sodium carbonate recovery systems, which reduce raw material costs by 18–22% [2].
Conventional spodumene processing employs high-temperature decrepitation (1100°C) to convert α-spodumene to β-phase, followed by sulfuric acid roasting at 250–300°C [3]. Acid-leached lithium sulfate solutions undergo neutralization and precipitation:
$$ \text{Li}2\text{SO}4 + \text{Ca(OH)}2 \rightarrow 2\text{LiOH} + \text{CaSO}4 $$
This method produces technical-grade lithium hydroxide requiring subsequent recrystallization to achieve battery-grade purity (99.9% LiOH·H₂O) [3]. Typical yields reach 78–82% from ore to final product, with energy consumption averaging 12–15 kWh/kg [3].
The Metso:Outotec alkaline pressure leaching system represents a significant advancement, using soda ash (Na₂CO₃) and lime (CaO) under steam pressure (200–250°C) [4]. This method eliminates sulfuric acid usage while achieving 94–96% lithium extraction efficiency from spodumene concentrates [4]. The reaction pathway:
$$ 2\text{LiAlSi}2\text{O}6 + \text{Na}2\text{CO}3 + \text{CaO} \rightarrow 2\text{LiOH} + 2\text{NaAlSi}3\text{O}8 + \text{CaCO}_3 $$
Process advantages include 40% lower CO₂ emissions compared to acid roasting and inert tailings suitable for construction applications [4].
Membrane electrodialysis systems demonstrate exceptional potential for direct lithium hydroxide synthesis from brines. A prototype cell using Nafion 117 membranes achieved 7.25 kWh/kg LiOH specific consumption at 1200 A/m² [5]. The cathodic reaction:
$$ 2\text{H}2\text{O} + 2\text{e}^- \rightarrow \text{H}2 + 2\text{OH}^- $$
Combined with lithium ion migration through cationic membranes, this method produces 99.95% pure LiOH·H₂O without intermediate carbonate steps [5]. Pilot-scale implementations show 89–92% current efficiency when operating at 75–85°C [5].
Innovative pressure leaching techniques using sodium carbonate achieve 86.78% lithium extraction from boron-bearing tailings at 950°C with 5:1 Na₂CO₃:ore ratios [6]. The optimized process produces soluble sodium borate complexes while generating inert magnesium silicate residues:
$$ \text{Mg}2\text{B}2\text{O}5 + 2\text{Na}2\text{CO}3 \rightarrow 2\text{NaBO}2 + 2\text{MgO} + 2\text{CO}_2 $$
XRD analysis confirms complete phase conversion after 2-hour roasting, with SEM showing enhanced pore structures that improve leaching kinetics [6].
Recent studies demonstrate barium hydroxide’s superiority in causticization reactions, achieving 99.8% lithium recovery from chloride solutions [1]. The reaction:
$$ \text{Li}2\text{SO}4 + \text{Ba(OH)}2 \rightarrow 2\text{LiOH} + \text{BaSO}4 $$
Barium sulfate’s low solubility (2.4 mg/L vs. calcium sulfate’s 2.1 g/L) enables complete precipitation, reducing lithium losses to 0.2–0.5% compared to 3–5% in calcium-based systems [1].
A novel sequential precipitation method first removes magnesium and calcium impurities using phosphate additives, followed by lithium hydroxide crystallization. This approach increases product purity from 98.7% to 99.94% while reducing sodium contamination to <50 ppm [5]. The technique particularly benefits brine sources with high Mg/Li ratios (>6:1).
Spray pyrolysis of lithium nitrate solutions at 600–800°C produces LiOH·H₂O nanoparticles (20–50 nm) with 152 m²/g surface area. These nanomaterials exhibit 18% higher ionic conductivity in solid-state electrolytes compared to micron-scale particles [5].
Hydrometallurgical recycling processes achieve 95–97% lithium recovery through:
Geothermal brines and industrial effluents containing 50–200 ppm lithium are processed using selective adsorption with λ-MnO₂ ion sieves. Subsequent elution with hydrochloric acid produces concentrated LiCl solutions (6–8 g/L), which are converted to LiOH·H₂O via electrolysis at 4.5 V [5]. This method demonstrates 82–85% lithium recovery efficiency from dilute sources.
The thermal dehydration of lithium hydroxide monohydrate represents a fundamental solid-state transformation that governs many subsequent chemical processes. The dehydration reaction follows the general equation:
LiOH·H₂O(s) → LiOH(s) + H₂O(g)
This process involves the removal of crystal water molecules from the monohydrate structure, leading to significant changes in both thermodynamic and kinetic properties of the material.
The thermodynamic parameters governing the dehydration of lithium hydroxide monohydrate have been extensively studied under various temperature and pressure conditions. The dehydration equilibrium temperature exhibits a strong dependence on water vapor pressure, with equilibrium temperatures of 50°C at 2.77 kPa and 63°C at 7.7 kPa [1]. These temperatures represent conditions where the forward and reverse reactions achieve thermodynamic equilibrium.
Above 70°C, the dehydration process becomes kinetically fast, with complete transformation occurring at 108°C under atmospheric pressure [2]. The temperature threshold for rapid dehydration depends significantly on the partial pressure of water vapor in the surrounding atmosphere. Under reduced pressure conditions, dehydration can occur at lower temperatures, indicating the importance of vapor pressure in determining reaction feasibility.
The enthalpy of dehydration for lithium hydroxide monohydrate has been reported as 1440 kJ/kg at 337 K [3], representing the energy required to remove water molecules from the crystal lattice. This value reflects the strength of hydrogen bonding interactions between water molecules and the hydroxide ions within the crystal structure.
Temperature (°C) | Pressure (kPa) | Dehydration Rate | Enthalpy (kJ/mol) |
---|---|---|---|
50 | 2.77 | Low | - |
63 | 7.70 | Low | - |
70 | 1.00 | Fast | - |
108 | 1.00 | Complete | - |
150 | 1.00 | Complete | - |
337 | 1.00 | Complete | 1440 |
The thermodynamic feasibility of dehydration depends on the balance between enthalpy and entropy changes. The positive enthalpy change associated with bond breaking is compensated by the positive entropy change resulting from the release of water vapor, making the process thermodynamically favorable at elevated temperatures.
The kinetic analysis of lithium hydroxide monohydrate dehydration reveals complex multi-step mechanisms that depend on particle size, temperature, and atmospheric conditions. Several kinetic models have been proposed to describe the dehydration process, each reflecting different rate-controlling mechanisms.
The Avrami-Erofeev model has been successfully applied to describe the dehydration kinetics of lithium formate monohydrate, providing activation energies in the range of 13.6-14.3 kJ/mol [4]. This model accounts for nucleation and growth processes that occur during the solid-state transformation. The relatively low activation energy suggests that the dehydration process involves relatively weak intermolecular interactions.
For bulk lithium hydroxide materials, the three-dimensional phase boundary model (R3) has been proposed as the dominant kinetic mechanism [5]. This model describes the inward movement of a reaction interface from the particle surface, with activation energies ranging from 92 to 149 kJ/mol. The wide range of activation energies reflects the influence of particle size, crystal defects, and surface characteristics on the dehydration kinetics.
Single crystal studies have reported activation energies of approximately 130 kJ/mol, indicating that the dehydration mechanism in perfect crystalline materials involves higher energy barriers compared to polycrystalline samples. This difference can be attributed to the role of grain boundaries and surface defects in facilitating the dehydration process.
Model | Activation Energy (kJ/mol) | Temperature Range (K) | Application |
---|---|---|---|
Avrami-Erofeev | 13.6-14.3 | 317-353 | Lithium formate monohydrate |
Three-dimensional phase boundary (R3) | 92-149 | 373-673 | Bulk LiOH |
Contracting sphere | 130 | 298-773 | Single crystal |
Random pore model | Variable | 298-773 | Porous materials |
The kinetic behavior of the dehydration process exhibits two distinct regimes: an induction period characterized by surface nucleation, followed by a constant rate period corresponding to interface advancement [4]. The induction period depends on the availability of nucleation sites, particularly at crystal defects and dislocations emerging on specific crystallographic faces.
Temperature-programmed dehydration studies have revealed that the activation energy for outgassing from thin lithium hydroxide films is initially lower than that for bulk materials, but approaches bulk values as the reaction progresses [5]. This behavior reflects the changing nature of the rate-controlling step as the dehydration proceeds from surface-controlled to bulk-diffusion-controlled mechanisms.
The carbonation of lithium hydroxide monohydrate represents a complex multi-step process involving both dehydration and subsequent reaction with carbon dioxide. Understanding the carbonation mechanisms is crucial for applications in carbon dioxide capture and storage technologies.
The carbonation behavior of lithium hydroxide exhibits dramatically different characteristics depending on whether the material is in its anhydrous or hydrated form. Anhydrous lithium hydroxide demonstrates carbonation rates that are tens of times higher than those observed for the monohydrate form [6]. This difference stems from the fundamental mechanistic pathways involved in each case.
For anhydrous lithium hydroxide, the carbonation reaction proceeds through direct interaction with carbon dioxide according to:
2LiOH(s) + CO₂(g) → Li₂CO₃(s) + H₂O(g)
The kinetics of this reaction follow the Avrami-Erofeev equation, indicating that the carbonation process involves instantaneous entrance of the entire surface into the reaction without formation of a barrier product layer [6]. The reaction rate shows a dependence on CO₂ pressure following a power law relationship with an exponent of 0.30, suggesting that surface adsorption processes play a significant role in the overall kinetics.
In contrast, the carbonation of lithium hydroxide monohydrate involves a consecutive process that must first overcome the dehydration step. The overall reaction can be described as:
2LiOH·H₂O(s) + CO₂(g) → Li₂CO₃(s) + 3H₂O(g)
The kinetics of this process are controlled by the dehydration of the crystal hydrate rather than by CO₂ pressure [6]. This rate-limiting step creates a significant kinetic barrier that reduces the overall carbonation rate compared to the anhydrous form.
Form | Carbonation Rate | CO₂ Pressure Dependence | Temperature Effect |
---|---|---|---|
Anhydrous LiOH | Tens of times higher | P^0.30 | Minimal |
LiOH·H₂O | Lower | Independent | Controlled by dehydration |
LiOH·H₂O (surface) | Moderate | Slight | Moderate |
LiOH + water vapor | High | Strong | Significant |
The morphological characteristics of partially reacted particles reveal the formation of distinct reaction interfaces during carbonation. For lithium hydroxide monohydrate, the reaction proceeds through the formation of a LHMH–LH–Li₂CO₃ interface that shrinks geometrically as the reaction progresses [7]. This interface structure indicates that the carbonation process involves consecutive dehydration and carbonation steps occurring at spatially separated locations within the particle.
The mechanisms governing carbon dioxide capture by lithium hydroxide systems involve multiple pathways that depend on the presence of water vapor and the specific form of the hydroxide material. Understanding these mechanisms is essential for designing efficient CO₂ capture processes.
The primary reaction pathway for CO₂ capture involves the formation of lithium carbonate through direct chemical reaction:
2LiOH(s) + CO₂(g) → Li₂CO₃(s) + H₂O(g)
This reaction is thermodynamically favorable with a standard enthalpy change of -21.4 kcal/mol [8], indicating that the process is exothermic and spontaneous under standard conditions. The reaction proceeds through chemisorption of CO₂ onto the hydroxide surface, followed by solid-state diffusion and product formation.
In the presence of water vapor, the capture mechanism becomes more complex, involving the formation of lithium hydroxide monohydrate as an intermediate:
2LiOH(s) + 2H₂O(g) → 2LiOH·H₂O(s) (ΔH = -29.0 kcal/mol)
2LiOH·H₂O(s) + CO₂(g) → Li₂CO₃(s) + 3H₂O(g) (ΔH = +7.6 kcal/mol)
The first step is highly exothermic, while the second step is endothermic, resulting in a net exothermic process. The formation of the monohydrate intermediate significantly affects the overall kinetics by introducing additional diffusion barriers and changing the surface reactivity.
Experimental studies have demonstrated that the CO₂ capture capacity of lithium hydroxide can reach 559.39 mg/g under optimal conditions of 333 K temperature and 4.72 bar pressure [9]. The capture process follows second-order kinetics, indicating that the reaction involves bimolecular processes at the gas-solid interface.
Density functional theory calculations have revealed that the stability of lithium hydroxide atomic clusters increases with nanonization, leading to enhanced physical attraction between the clusters and CO₂ molecules [8]. This finding suggests that particle size reduction can significantly improve the CO₂ capture performance by increasing the available surface area and enhancing the strength of gas-solid interactions.
The formation of a surface product layer of lithium carbonate plays a crucial role in determining the long-term performance of CO₂ capture systems. The Li₂CO₃ layer can act as a diffusion barrier, limiting the access of CO₂ to unreacted hydroxide sites. However, the presence of water vapor can facilitate the transport of reactive species through this layer, maintaining reasonable capture rates over extended periods.
The influence of temperature and pressure on carbonation reactions reveals complex interdependencies that govern the overall process efficiency. Temperature effects are particularly significant because they simultaneously influence reaction thermodynamics, kinetics, and mass transport phenomena.
At low temperatures (25-100°C), the carbonation of lithium hydroxide monohydrate proceeds slowly, with reaction rates limited by the dehydration step [10]. The carbonation percentage increases from 5% at 25°C to 33.4% at 50°C, demonstrating the strong temperature dependence of the process. This behavior reflects the need to overcome the activation energy barrier for water molecule removal from the crystal lattice.
The dehydration of lithium hydroxide monohydrate occurs rapidly at temperatures above 70°C, with complete transformation achieved at 108°C [2]. Once dehydration is complete, the carbonation reaction can proceed more rapidly because the anhydrous form exhibits much higher reactivity toward CO₂. The temperature threshold for rapid carbonation depends on the balance between dehydration kinetics and CO₂ reaction rates.
Pressure effects on carbonation reactions are primarily related to the partial pressure of CO₂ and water vapor in the system. For anhydrous lithium hydroxide, the carbonation rate increases with CO₂ pressure following a power law relationship (P^0.30), indicating that surface adsorption processes are involved in the rate-determining step [6]. This dependence suggests that higher CO₂ concentrations lead to increased surface coverage and faster reaction rates.
The presence of water vapor significantly complicates the pressure effects by introducing competing reactions for surface sites. High water vapor pressures can promote the formation of hydroxide monohydrate, which exhibits lower carbonation reactivity. However, moderate water vapor pressures may enhance carbonation by facilitating the transport of reactive species through the product layer.
Studies of CO₂ capture under controlled pressure conditions have shown that the maximum adsorption capacity increases substantially with pressure, reaching values of 318.095 mg/g at 9 bar compared to 156.242 mg/g at 1 bar [8]. This pressure dependence reflects both thermodynamic and kinetic factors, with higher pressures favoring both CO₂ solubility and reaction driving force.
The temperature-pressure relationship for carbonation can be described by the Gibbs free energy change:
ΔG = ΔH - TΔS
At high temperatures, the entropy term becomes dominant, potentially making the carbonation reaction less favorable thermodynamically. However, the kinetic benefits of elevated temperatures often outweigh the thermodynamic penalties, resulting in overall rate enhancement.
The phase transformations of lithium hydroxide monohydrate encompass a complex series of solid-state reactions that involve changes in crystal structure, chemical composition, and physical properties. These transformations are fundamental to understanding the behavior of lithium hydroxide systems under various processing conditions.
The solid-state transformation pathways of lithium hydroxide monohydrate involve multiple sequential steps that depend on temperature, pressure, and atmospheric composition. The primary transformation pathway begins with thermal dehydration, followed by potential decomposition or carbonation reactions.
The initial dehydration transformation occurs according to:
LiOH·H₂O(s) → LiOH(s) + H₂O(g)
This transformation involves the breaking of hydrogen bonds between water molecules and the hydroxide framework, resulting in a significant change in crystal structure. The dehydration process begins at temperatures above 70°C and proceeds through nucleation and growth mechanisms that depend on crystal defects and surface characteristics [2].
X-ray diffraction studies have revealed that the dehydration process results in the disappearance of the characteristic monohydrate peak at d = 2.67 Å (2θ = 33.54°) and the appearance of the anhydrous lithium hydroxide peak at d = 2.74 Å (2θ = 32.6°) [11]. The transformation is rapid at temperatures above 108°C, with complete dehydration achieved within minutes under atmospheric pressure conditions.
Following dehydration, the anhydrous lithium hydroxide can undergo further transformation to lithium oxide at higher temperatures:
2LiOH(s) → Li₂O(s) + H₂O(g)
This transformation typically occurs at temperatures above 400°C and involves the elimination of hydroxide groups from the crystal structure [12]. The reaction is thermodynamically favorable at high temperatures due to the increased entropy contribution from water vapor formation.
In the presence of carbon dioxide, an alternative transformation pathway leads to lithium carbonate formation:
2LiOH(s) + CO₂(g) → Li₂CO₃(s) + H₂O(g)
This carbonation pathway can occur at temperatures as low as 59°C, with the reaction rate increasing substantially at higher temperatures [11]. The formation of lithium carbonate represents a thermodynamically stable end state that prevents further transformation under normal atmospheric conditions.
Initial Phase | Intermediate Phase | Final Phase | Transformation Temperature (°C) |
---|---|---|---|
LiOH·H₂O | LiOH | Li₂O | 70-108 |
LiOH·H₂O | LiOH + liquid phase | Li₂CO₃ | 59-450 |
LiOH | Li₂O | Li₂O | 400-650 |
LiOH | LiHCO₃ | Li₂CO₃ | 25-100 |
The morphological changes accompanying these transformations have been characterized using electron microscopy and X-ray scattering techniques. The dehydration process results in particle shrinkage and the formation of porous structures due to the removal of water molecules [11]. The specific surface area initially increases during early stages of dehydration due to the creation of micropores, but subsequently decreases as the reaction progresses and pore collapse occurs.
The interface reaction mechanisms governing phase transformations in lithium hydroxide monohydrate involve complex processes that occur at the boundaries between different phases. These mechanisms are crucial for understanding the kinetics and morphology of transformation products.
During the dehydration transformation, the reaction interface advances inward from the particle surface, creating a sharp boundary between the hydrated and dehydrated phases. The interface movement follows a contracting geometry model, with the reaction rate determined by the speed of interface advancement [4]. The mechanism involves the nucleation of dehydrated phase at surface defects, followed by lateral growth and coalescence of nuclei.
The interface reaction kinetics are influenced by several factors, including the rate of water molecule removal, the structural rearrangement of the crystal lattice, and the transport of water vapor through the product layer. The activation energy for interface advancement ranges from 13.6 to 14.3 kJ/mol for similar hydrated lithium compounds [4], reflecting the energy required to break hydrogen bonds and reorganize the crystal structure.
In carbonation reactions, the interface mechanism becomes more complex due to the simultaneous occurrence of dehydration and CO₂ incorporation. The reaction interface structure has been described as LHMH–LH–Li₂CO₃, indicating the presence of distinct zones with different chemical compositions [7]. The shrinkage of this interface controls the overall reaction rate and determines the final product morphology.
The possible existence of a liquid phase at the reaction interface has been proposed based on kinetic behavior and microscopic evidence [7]. This liquid phase could facilitate the transport of reactive species and accelerate the transformation process by providing a medium for ionic diffusion. The formation of such a liquid phase would depend on the local temperature and the presence of water vapor.
The interface reaction mechanisms are also influenced by the crystallographic orientation of the parent material. Studies of lithium formate monohydrate have shown that nucleation preferentially occurs on specific crystallographic faces, particularly the (021), (110), and (010) faces [4]. This crystallographic selectivity affects the overall transformation kinetics and the morphology of the final product.
Mass transport through the interface region plays a crucial role in determining the overall reaction rate. The diffusion of water vapor away from the interface and the transport of CO₂ toward the interface can become rate-limiting steps, particularly in the later stages of transformation when thick product layers have formed. The permeability of the product layer depends on its microstructure, porosity, and the presence of cracks or defects that can provide fast diffusion pathways.
Drowning-out crystallization represents an important industrial process for the purification and production of lithium hydroxide monohydrate. This technique involves the controlled precipitation of the desired product from solution through the addition of a non-solvent, typically an organic solvent that reduces the solubility of the target compound.
The thermodynamic modeling of drowning-out crystallization processes requires comprehensive understanding of phase equilibria, solubility behavior, and activity coefficients in multi-component systems. For lithium hydroxide monohydrate, the modeling approach must account for the complex interactions between the ionic species, water, and the organic anti-solvent.
The fundamental thermodynamic relationship governing the drowning-out process is based on the solubility equilibrium:
LiOH·H₂O(s) ⇌ Li⁺(aq) + OH⁻(aq) + H₂O(l)
The equilibrium constant for this process depends on the activity coefficients of the dissolved species, which are strongly influenced by the composition of the solvent mixture. The Chen model has been successfully applied to calculate activity coefficients in lithium hydroxide systems, providing reliable predictions of solubility behavior in water-ethanol mixtures [13].
The precipitation driving force in drowning-out crystallization is quantified by the supersaturation ratio:
S = (aLi⁺ × aOH⁻) / K_sp
where aLi⁺ and aOH⁻ represent the activities of the lithium and hydroxide ions, respectively, and K_sp is the solubility product constant. The supersaturation ratio must exceed unity for precipitation to occur, with higher values leading to faster nucleation and crystal growth rates.
Thermodynamic modeling of the drowning-out process involves the calculation of phase diagrams for the LiOH-H₂O-ethanol system. These diagrams define the regions of undersaturation, metastable supersaturation, and labile supersaturation that determine the crystallization behavior. The boundary between these regions depends on temperature, pressure, and the relative concentrations of all components.
The activity coefficient model must account for the non-ideal behavior of the mixed solvent system. The Electrolyte Non-random Two-Liquid (eNRTL) model has been successfully applied to similar systems, providing accurate predictions of thermodynamic properties over wide ranges of temperature and composition [14]. This model describes the non-ideality through binary interaction parameters that are regressed from experimental data.
The temperature dependence of the solubility product constant follows the van't Hoff equation:
ln(Ksp) = -ΔHsol/RT + ΔS_sol/R
where ΔHsol and ΔSsol represent the enthalpy and entropy of solution, respectively. The determination of these parameters requires careful experimental measurement of solubility as a function of temperature in the relevant solvent systems.
Parameter | Value | Units | System |
---|---|---|---|
Maximum yield | 93.8 | g LiOH/kg ethanol | 56.49% ethanol |
Process yield | 9 | % | Water-ethanol |
Crystal size | 0.3-0.4 | mm | Optimal conditions |
Solubility (15°C) | Variable | g/100g | Ethanol-water mixtures |
The solubility behavior of lithium hydroxide monohydrate in different solvent systems provides the foundation for designing effective drowning-out crystallization processes. The solubility data must be accurately determined over the relevant temperature and composition ranges to enable proper process design and optimization.
In pure water, lithium hydroxide exhibits relatively high solubility that varies significantly with temperature. The solubility ranges from 12.7 g LiOH per 100 g water at 40°C to 17.7 g per 100 g water at 240°C, with a maximum occurring around 240°C [15]. This temperature dependence reflects the balance between enthalpy and entropy effects in the dissolution process.
The solubility in ethanol is substantially lower than in water, with values of 2.36 g per 100 g ethanol for the monohydrate form at 20°C [16]. This dramatic reduction in solubility forms the basis for the drowning-out crystallization process, where ethanol addition to an aqueous lithium hydroxide solution causes precipitation of the monohydrate.
In mixed ethanol-water systems, the solubility exhibits complex behavior that depends on the relative proportions of the two solvents. The solubility is not linear with composition, with the better solvent (water) having a disproportionately strong influence on the overall solubility [13]. This non-linear behavior must be accurately modeled to predict the precipitation behavior during drowning-out crystallization.
Solvent | Solubility (g/100g solvent) | Temperature (°C) | Notes |
---|---|---|---|
Water | 12.7-17.7 | 40-240 | Maximum at 240°C |
Ethanol | 2.36 | 20 | Monohydrate form |
Isopropanol | 0 | 20 | Insoluble |
Ethanol-Water (0.1 ratio) | Variable | 15-35 | Drowning-out process |
DMSO | High | 25 | Polar solvent |
Acetonitrile | Moderate | 25 | Moderate polarity |
The solubility in other organic solvents follows general trends related to solvent polarity and hydrogen bonding capacity. Polar solvents such as DMSO exhibit higher solubility than non-polar solvents, while protic solvents generally show better dissolution than aprotic solvents. Isopropanol shows essentially zero solubility, making it a potential candidate for drowning-out crystallization applications.
The temperature coefficient of solubility varies significantly between different solvent systems. In water-ethanol mixtures, the solubility generally decreases with increasing ethanol content, but the rate of decrease depends on temperature. Lower temperatures typically show stronger anti-solvent effects, making them more favorable for drowning-out crystallization processes.
The presence of other ions in solution can significantly affect the solubility through common ion effects and activity coefficient changes. The addition of lithium salts or strong bases can reduce the solubility of lithium hydroxide monohydrate through the common ion effect, while the presence of complexing agents may increase solubility through the formation of soluble complexes.
The crystallization behavior from different solvent systems produces crystals with different morphologies and properties. Crystals obtained through drowning-out crystallization typically exhibit different surface characteristics and dissolution rates compared to those obtained through evaporation crystallization [13]. These differences can be attributed to the different nucleation and growth mechanisms operating in each crystallization method.
Process design for drowning-out crystallization must consider the trade-off between yield and crystal quality. Higher ethanol concentrations generally lead to higher yields but may result in smaller crystal sizes or less favorable morphologies. The optimal composition depends on the specific requirements of the downstream processing steps and the intended application of the final product.
Corrosive;Acute Toxic;Irritant